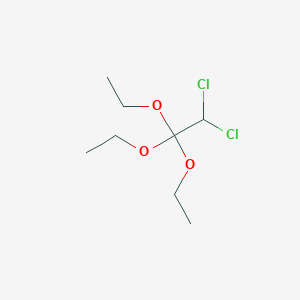
2,6-Diiodo-4-(trifluorométhyl)aniline
Vue d'ensemble
Description
2,6-Diiodo-4-(trifluoromethyl)aniline, also known as DTMA, is an organic compound with the chemical formula C7H4F3I2N . It is a nitrogen compound useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2,6-Diiodo-4-(trifluoromethyl)aniline consists of seven carbon atoms, four hydrogen atoms, three fluorine atoms, two iodine atoms, and one nitrogen atom .Applications De Recherche Scientifique
Réactions d'addition énantio- et diastéréosélectives
“2,6-Dibromo-4-(trifluorométhyl)aniline” est utilisée dans les réactions d'addition énantio- et diastéréosélectives . Ces réactions sont importantes dans le domaine de la chimie organique pour la synthèse de molécules chirales.
Synthèse de dérivés de pyrazole
“2,6-Dichloro-4-(trifluorométhyl)aniline” peut être employée pour la synthèse de "1-[2,6-dichloro-4-(trifluorométhyl)phényl]-5-[(4-nitrophényl)méthylèneimino]-1H-pyrazole-3-carbonitrile" . Les dérivés de pyrazole ont une large gamme d'applications en chimie médicinale en raison de leurs activités biologiques diverses.
Synthèse de trialkylméthylanilines
“4-(Trifluorométhyl)aniline” a été utilisée dans la synthèse de "4-(trialkylméthyl)anilines" . Ces composés sont souvent utilisés comme intermédiaires dans la synthèse de divers produits pharmaceutiques et agrochimiques.
Propriétés du solvant
En raison de son insolubilité dans l'eau , “2,6-Dibromo-4-(trifluorométhyl)aniline” peut être utilisée comme solvant dans certaines réactions chimiques où l'eau interférerait avec le mécanisme réactionnel.
Stockage et manipulation
Ces composés doivent être stockés dans un endroit frais, le récipient étant gardé hermétiquement fermé dans un endroit sec et bien ventilé . Ils doivent être stockés à l'abri des agents oxydants forts, indiquant leur potentiel comme agents réducteurs dans les réactions chimiques.
Usage réservé à la recherche
Ces composés sont étiquetés "Usage réservé à la recherche" , indiquant qu'ils sont principalement utilisés dans les laboratoires à des fins expérimentales.
Safety and Hazards
Propriétés
IUPAC Name |
2,6-diiodo-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3I2N/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAXEDWMWOZVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442609 | |
| Record name | 2,6-diiodo-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214400-66-5 | |
| Record name | 2,6-diiodo-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Cyclopropyl[1-(phenylsulponyl)-1H-pyrrol-3-yl]methanone](/img/structure/B1354680.png)



